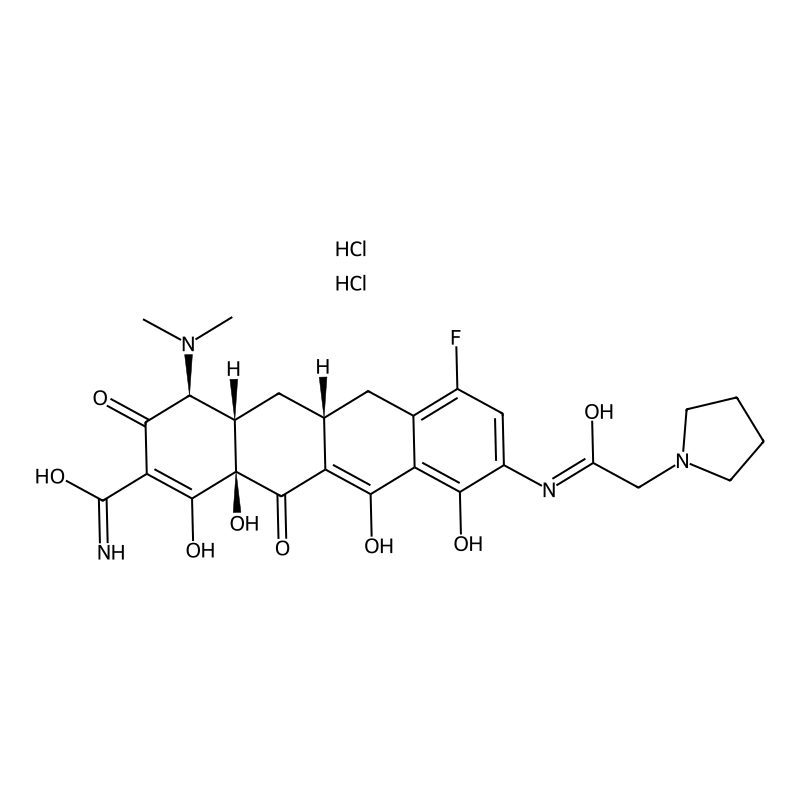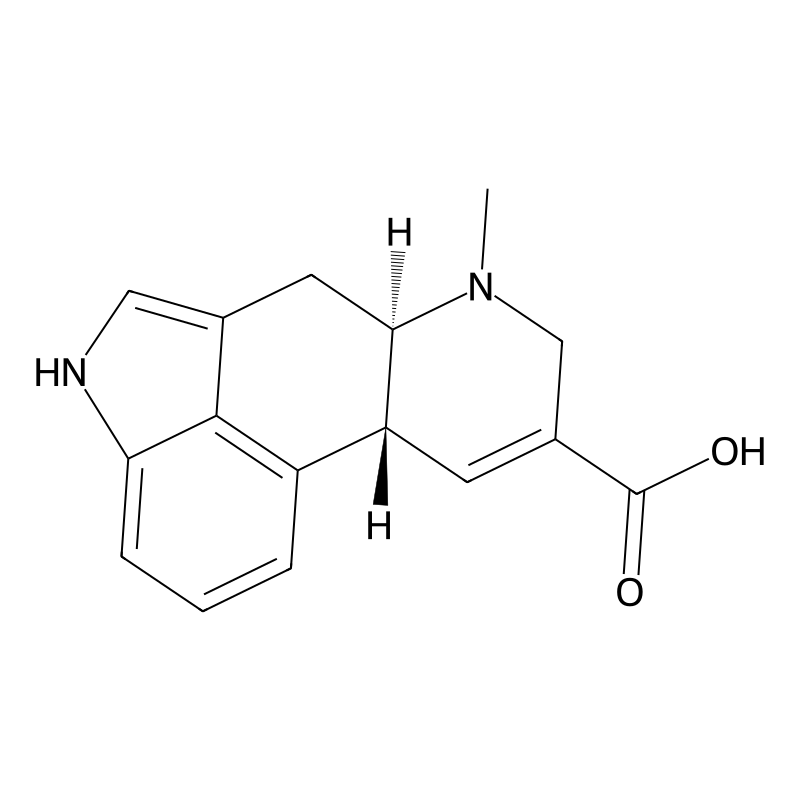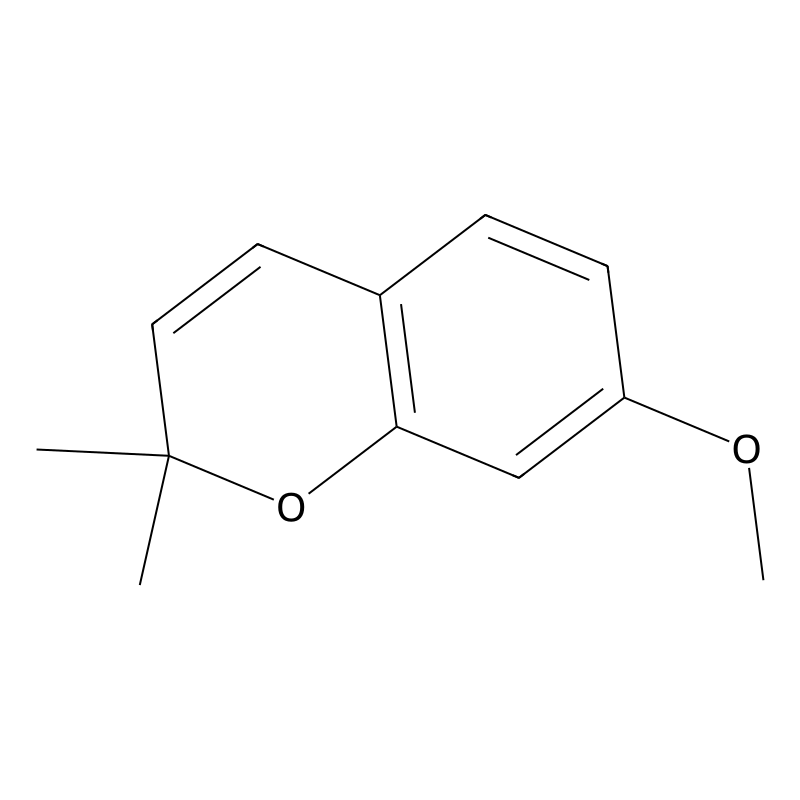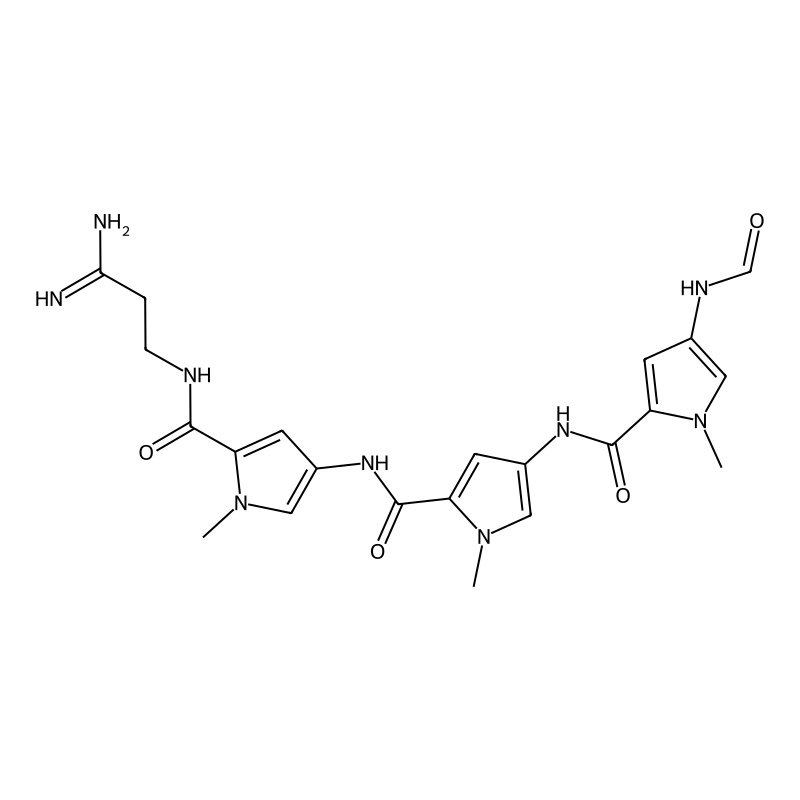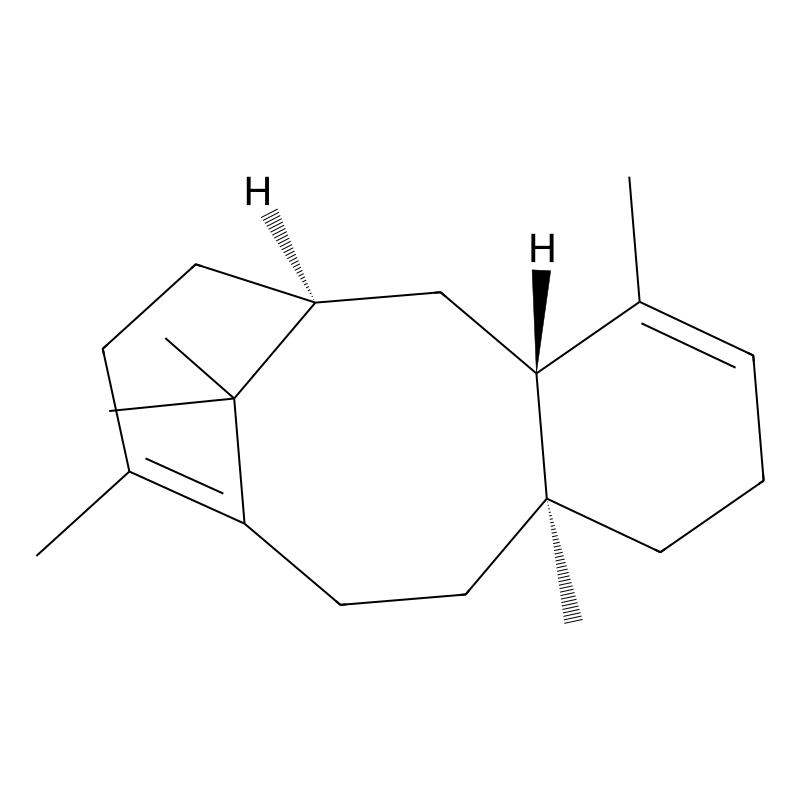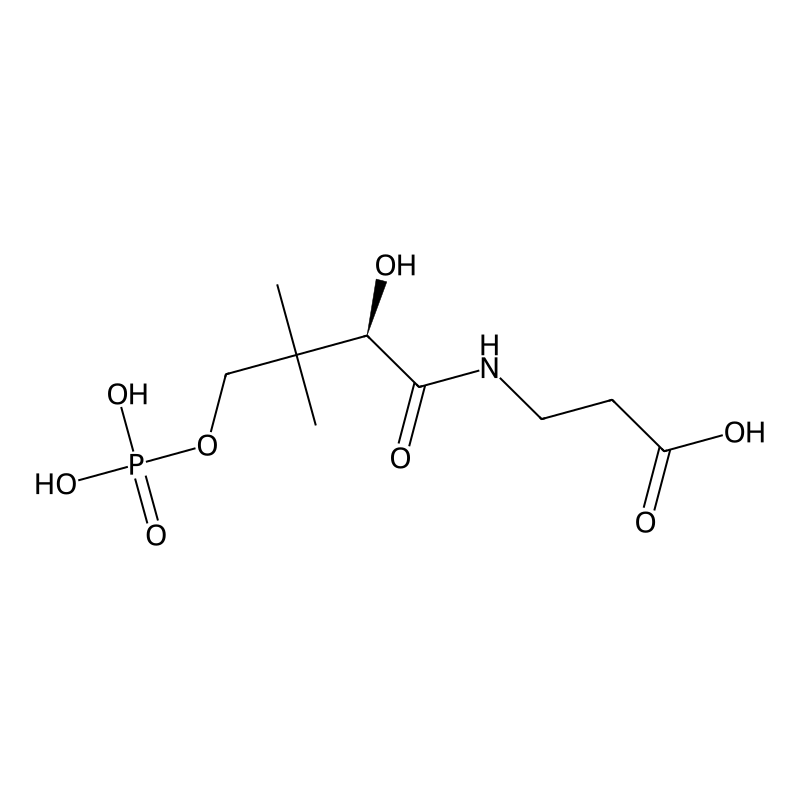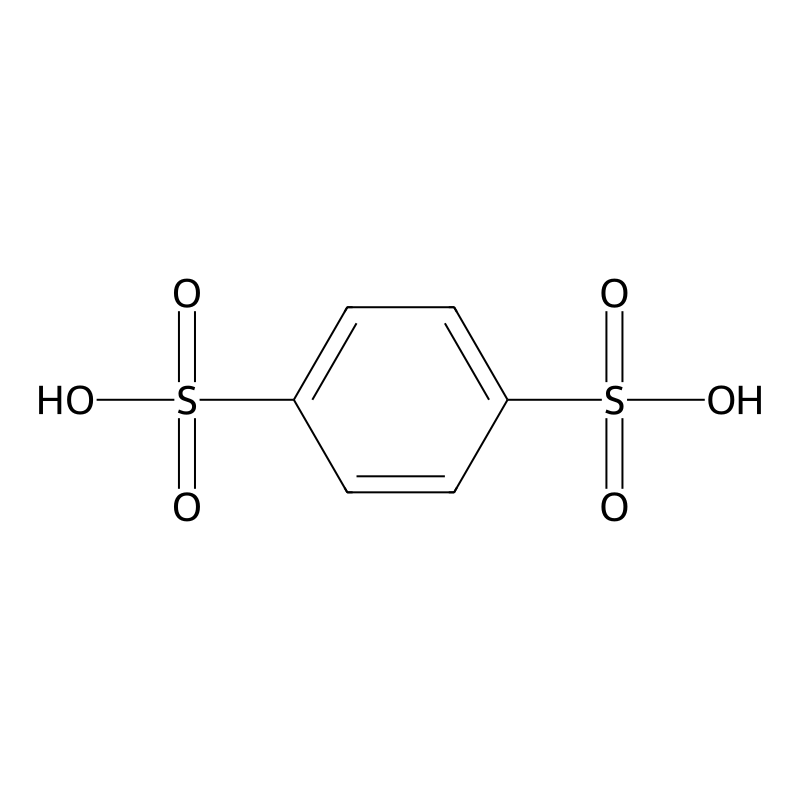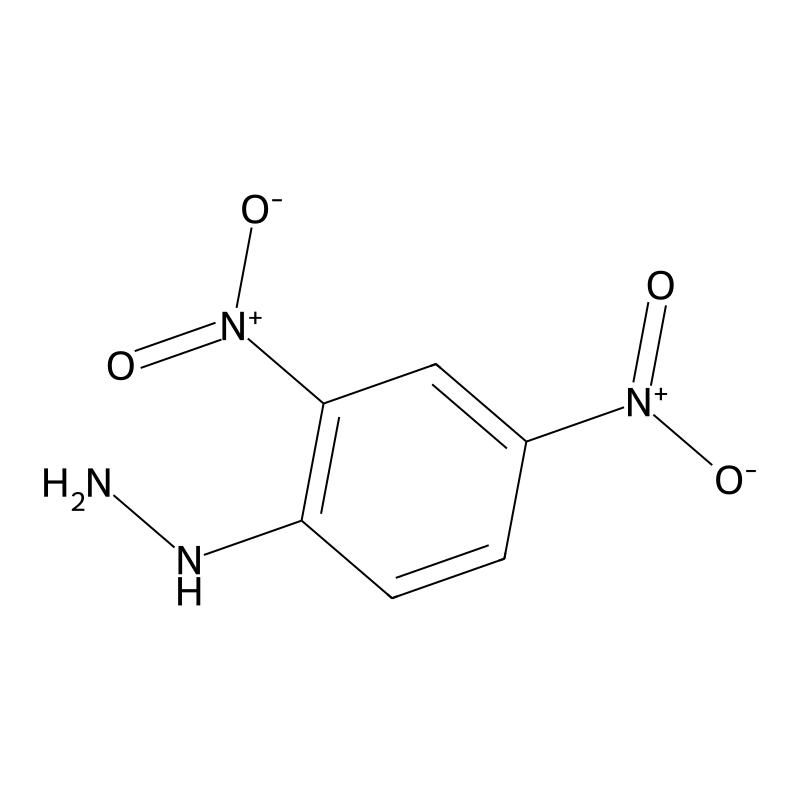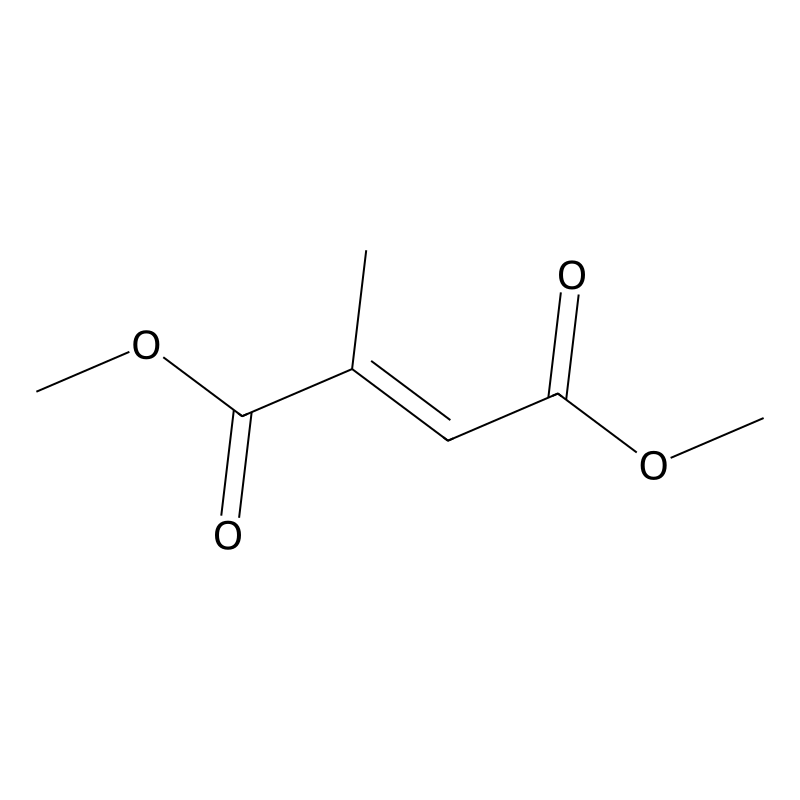N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
Catalog No.
S533624
CAS No.
1052147-86-0
M.F
C30H34N4O
M. Wt
466.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
![N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)pip...](/img/structure-2d/800/S533624.png)
Content Navigation
CAS Number
1052147-86-0
Product Name
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
IUPAC Name
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
Molecular Formula
C30H34N4O
Molecular Weight
466.6 g/mol
InChI
InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35)
InChI Key
BQEDZLDNNBDKDS-UHFFFAOYSA-N
SMILES
C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4
Solubility
Soluble in DMSO
Synonyms
LP-211, N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide
Canonical SMILES
C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4
Description
The exact mass of the compound N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide is 466.2733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
LP-211 is an organic molecule containing a central amide bond (C=O-NH-) linked to two hydrocarbon chains. One chain possesses a cyano group (C≡N) and a phenyl ring, while the other chain contains a piperazinyl ring (six-membered ring with two nitrogen atoms) further linked to a diphenylmethane group (two phenyl rings connected by a methane bridge).
The origin and specific significance of LP-211 in scientific research are currently unclear due to the limited data available.
Molecular Structure Analysis
Key features:
- Amide bond: This linkage is essential for many biological molecules and pharmaceuticals due to its stability and ability to participate in hydrogen bonding [].
- Aromatic rings (phenyl and cyano): These rings contribute to the overall hydrophobicity of the molecule and may play a role in potential interactions with other aromatic systems [].
- Piperazine ring: This heterocyclic ring is found in various biologically active compounds and can participate in hydrogen bonding or act as a base [].
Notable aspects:
- The presence of both polar (amide bond, piperazine) and non-polar (aromatic rings) functionalities suggests the molecule might have some degree of amphiphilicity, the ability to interact with both water and organic environments [].
- The diphenylmethane group could enhance rigidity and specific interactions with binding sites due to its size and shape.
Chemical Reactions Analysis
- Synthesis: Amide bonds are typically formed through condensation reactions between carboxylic acids and amines. One possible synthesis could involve the reaction of a carboxylic acid precursor containing the (4-cyanophenyl)methyl and hexanoyl moieties with a diphenylmethane-substituted piperazine derivative.
- Decomposition: Amides can undergo hydrolysis under acidic or basic conditions, breaking the amide bond. LP-211 might decompose similarly in the presence of strong acids or bases.
Physical And Chemical Properties Analysis
- The presence of aromatic rings and the hydrocarbon chain suggests moderate to low solubility in water.
- The molecule might have a relatively high melting point due to the rigid diphenylmethane group and the overall size of the molecule.
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
5
Exact Mass
466.2733
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Wikipedia
LP-211
Dates
Modify: 2023-08-15
1: Norouzi-Javidan A, Javanbakht J, Barati F, Fakhraei N, Mohammadi F, Dehpour AR. Effect of 5-HT7 receptor agonist, LP-211, on micturition following spinal cord injury in male rats. Am J Transl Res. 2016 Jun 15;8(6):2525-33. PubMed PMID: 27398137; PubMed Central PMCID: PMC4931148.
2: Demirkaya K, Akgün ÖM, Şenel B, Öncel Torun Z, Seyrek M, Lacivita E, Leopoldo M, Doğrul A. Selective 5-HT7 receptor agonists LP 44 and LP 211 elicit an analgesic effect on formalin-induced orofacial pain in mice. J Appl Oral Sci. 2016 May-Jun;24(3):218-22. doi: 10.1590/1678-775720150563. PubMed PMID: 27383702; PubMed Central PMCID: PMC5022221.
2: Demirkaya K, Akgün ÖM, Şenel B, Öncel Torun Z, Seyrek M, Lacivita E, Leopoldo M, Doğrul A. Selective 5-HT7 receptor agonists LP 44 and LP 211 elicit an analgesic effect on formalin-induced orofacial pain in mice. J Appl Oral Sci. 2016 May-Jun;24(3):218-22. doi: 10.1590/1678-775720150563. PubMed PMID: 27383702; PubMed Central PMCID: PMC5022221.
Explore Compound Types
Get ideal chemicals from 750K+ compounds
